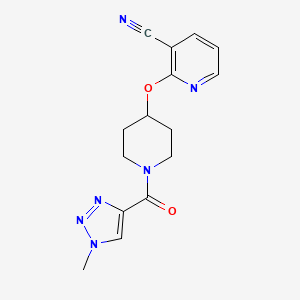
2-((1-(1-甲基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)氧基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a nicotinonitrile moiety
科学研究应用
2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications:
作用机制
Target of Action
It is known that 1h-1,2,3-triazole derivatives can interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. 1h-1,2,3-triazole is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It has been suggested that triazole derivatives can interact with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially affect microtubule dynamics and disrupt cellular processes.
Result of Action
Some triazole derivatives have shown promising antibacterial and antifungal activities . This suggests that the compound might have similar effects, but further studies are needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the triazole ring via “click” chemistry, which involves the reaction of an azide with an alkyne . The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole-piperidine intermediate with nicotinonitrile under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
相似化合物的比较
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties but lacking the piperidine and nicotinonitrile moieties.
4-piperidone: A compound containing the piperidine ring but without the triazole and nicotinonitrile groups.
Nicotinonitrile: A compound with the nicotinonitrile moiety but lacking the triazole and piperidine rings.
Uniqueness
2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties.
属性
IUPAC Name |
2-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-20-10-13(18-19-20)15(22)21-7-4-12(5-8-21)23-14-11(9-16)3-2-6-17-14/h2-3,6,10,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMETXWSFWUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
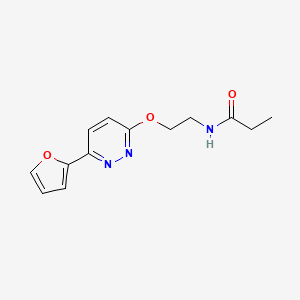
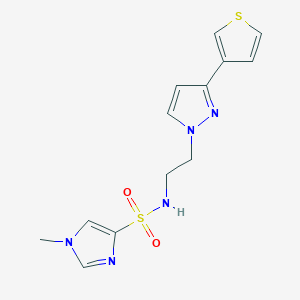
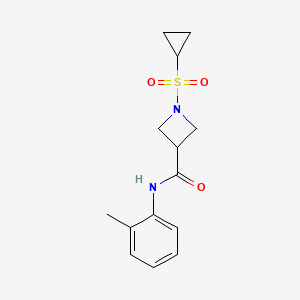
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

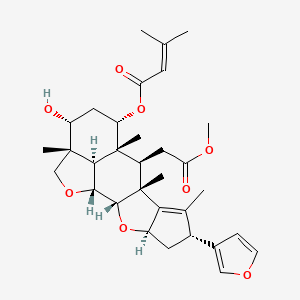
![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)
![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)
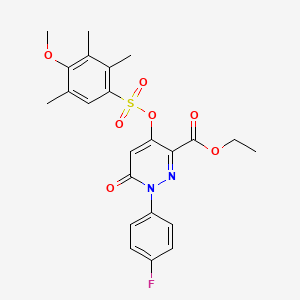

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)
